Ethyl 6-methoxy-4-[(2-methylphenyl)amino]quinoline-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 6-METHOXY-4-(2-TOLUIDINO)-3-QUINOLINECARBOXYLATE is a synthetic organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 6-METHOXY-4-(2-TOLUIDINO)-3-QUINOLINECARBOXYLATE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Methoxy Group: Methoxylation can be performed using methanol and a suitable catalyst.
Attachment of the Toluidino Group: This step involves the reaction of the quinoline derivative with 2-toluidine under appropriate conditions.
Esterification: The final step is the esterification of the carboxylic acid group with ethanol.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
Types of Reactions
ETHYL 6-METHOXY-4-(2-TOLUIDINO)-3-QUINOLINECARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline N-oxides, while reduction could produce dihydroquinoline derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ETHYL 6-METHOXY-4-(2-TOLUIDINO)-3-QUINOLINECARBOXYLATE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or DNA. The compound may exert its effects by inhibiting enzyme activity, binding to receptors, or intercalating into DNA, thereby affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
Chloroquine: A well-known antimalarial drug with a quinoline core.
Quinidine: An antiarrhythmic agent derived from quinine.
Cinchonine: Another quinoline derivative with medicinal properties.
Uniqueness
ETHYL 6-METHOXY-4-(2-TOLUIDINO)-3-QUINOLINECARBOXYLATE is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its methoxy and toluidino groups may enhance its activity or selectivity compared to other quinoline derivatives.
Properties
Molecular Formula |
C20H20N2O3 |
---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
ethyl 6-methoxy-4-(2-methylanilino)quinoline-3-carboxylate |
InChI |
InChI=1S/C20H20N2O3/c1-4-25-20(23)16-12-21-18-10-9-14(24-3)11-15(18)19(16)22-17-8-6-5-7-13(17)2/h5-12H,4H2,1-3H3,(H,21,22) |
InChI Key |
WXGJOLNZMYBFOH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=CC(=CC2=C1NC3=CC=CC=C3C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.